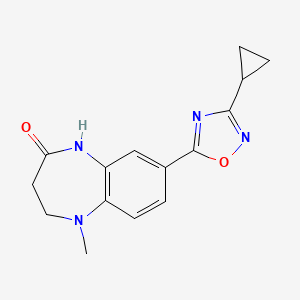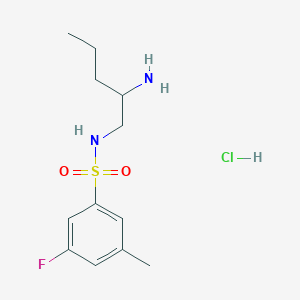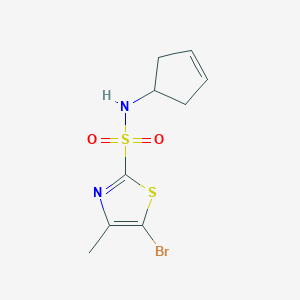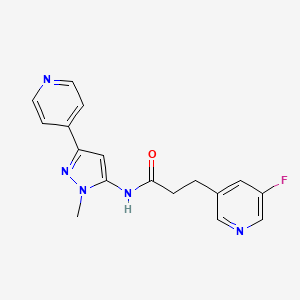![molecular formula C14H12F4N2O B7641146 4-fluoro-N-[2-(1H-pyrrol-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B7641146.png)
4-fluoro-N-[2-(1H-pyrrol-2-yl)ethyl]-2-(trifluoromethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-fluoro-N-[2-(1H-pyrrol-2-yl)ethyl]-2-(trifluoromethyl)benzamide, also known as FPEB, is a synthetic compound that has been widely studied in the field of neuroscience. It belongs to the class of benzamide derivatives and has been shown to have potential as a diagnostic tool for certain neurological disorders.
作用机制
4-fluoro-N-[2-(1H-pyrrol-2-yl)ethyl]-2-(trifluoromethyl)benzamide binds to the allosteric site of mGluR5, which results in the potentiation of glutamatergic neurotransmission. This leads to an increase in the release of dopamine and other neurotransmitters, which may be beneficial in the treatment of certain neurological disorders. This compound has also been shown to have anxiolytic and antidepressant effects in animal models.
Biochemical and Physiological Effects:
This compound has been shown to have a high affinity for mGluR5, with a binding affinity in the nanomolar range. It has been shown to be selective for mGluR5 over other subtypes of the receptor. This compound has been shown to increase the release of dopamine and other neurotransmitters in the brain, which may be beneficial in the treatment of certain neurological disorders.
实验室实验的优点和局限性
4-fluoro-N-[2-(1H-pyrrol-2-yl)ethyl]-2-(trifluoromethyl)benzamide has several advantages as a diagnostic tool for neurological disorders. It has a high affinity for mGluR5 and is selective for this subtype of the receptor. This compound can be radiolabeled with 18F, which allows for PET imaging to visualize the distribution of mGluR5 in the brain. However, there are also limitations to the use of this compound. The synthesis of this compound is complex and requires multiple steps, which can be time-consuming and expensive. This compound is also not currently approved for clinical use and is only available for research purposes.
未来方向
There are several future directions for the study of 4-fluoro-N-[2-(1H-pyrrol-2-yl)ethyl]-2-(trifluoromethyl)benzamide. One area of research is the development of new radiolabeled compounds that can be used in PET imaging to visualize other subtypes of the metabotropic glutamate receptor. Another area of research is the development of new drugs that target mGluR5 for the treatment of neurological disorders. Finally, there is a need for further studies to investigate the safety and efficacy of this compound in humans.
Conclusion:
In conclusion, this compound is a synthetic compound that has potential as a diagnostic tool for certain neurological disorders. It has a high affinity for mGluR5 and can be radiolabeled with 18F for PET imaging. This compound has been shown to have anxiolytic and antidepressant effects in animal models and may be beneficial in the treatment of certain neurological disorders. However, the synthesis of this compound is complex and expensive, and further studies are needed to investigate its safety and efficacy in humans.
合成方法
4-fluoro-N-[2-(1H-pyrrol-2-yl)ethyl]-2-(trifluoromethyl)benzamide is synthesized through a multistep process that involves the reaction of 4-fluoro-2-(trifluoromethyl)benzoic acid with 2-amino-1H-pyrrole-2-ethanol in the presence of a coupling agent such as EDCI or HATU. The resulting intermediate is then subjected to a series of reactions that involve the protection and deprotection of various functional groups, ultimately leading to the formation of this compound.
科学研究应用
4-fluoro-N-[2-(1H-pyrrol-2-yl)ethyl]-2-(trifluoromethyl)benzamide has been studied extensively in the field of neuroscience as a potential diagnostic tool for certain neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to have a high affinity for the metabotropic glutamate receptor subtype 5 (mGluR5), which is known to play a role in the pathophysiology of these disorders. This compound can be radiolabeled with fluorine-18 (18F) and used in positron emission tomography (PET) imaging to visualize the distribution of mGluR5 in the brain.
属性
IUPAC Name |
4-fluoro-N-[2-(1H-pyrrol-2-yl)ethyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F4N2O/c15-9-3-4-11(12(8-9)14(16,17)18)13(21)20-7-5-10-2-1-6-19-10/h1-4,6,8,19H,5,7H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHDDHTVECYTYRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)CCNC(=O)C2=C(C=C(C=C2)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Cyclopenten-1-yl-[4-hydroxy-2-[4-(trifluoromethyl)phenyl]pyrrolidin-1-yl]methanone](/img/structure/B7641081.png)

![N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxamide](/img/structure/B7641087.png)
![N-[2-methylsulfanyl-4-[2-(oxolan-2-yl)-1,3-thiazol-4-yl]phenyl]acetamide](/img/structure/B7641100.png)


![(3-Chloro-4-fluorophenyl)-(6-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone](/img/structure/B7641108.png)
![N-[[5-[2-(oxolan-2-yl)-1,3-thiazol-4-yl]furan-2-yl]methyl]acetamide](/img/structure/B7641113.png)

![4-[[1-(3-Bromophenyl)cyclopropyl]amino]butanenitrile](/img/structure/B7641125.png)
![1-Benzofuran-3-yl-[4-[2-(2-hydroxyethyl)pyrazol-3-yl]piperidin-1-yl]methanone](/img/structure/B7641130.png)

![N-[1-(3,5-dimethylpyrazol-1-yl)propan-2-yl]-3,4-dihydro-1H-isochromene-1-carboxamide](/img/structure/B7641145.png)